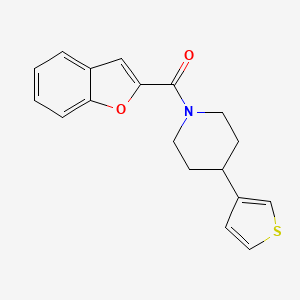

Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

1-benzofuran-2-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S/c20-18(17-11-14-3-1-2-4-16(14)21-17)19-8-5-13(6-9-19)15-7-10-22-12-15/h1-4,7,10-13H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPANBAZJVUCCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

Formation of Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.

Coupling Reactions: The final step involves coupling the benzofuran, thiophene, and piperidine rings through a series of reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols or amines

Substitution: Formation of halogenated derivatives or substituted benzofuran/thiophene compounds

Scientific Research Applications

Medicinal Chemistry

Benzofuran derivatives have been extensively studied for their pharmacological properties. The compound is being investigated as a potential pharmacophore for drug design aimed at treating diseases such as cancer, inflammation, and neurodegenerative disorders.

Key Findings:

- Anti-inflammatory Activity: Research indicates that benzofuran derivatives exhibit significant anti-inflammatory effects. For example, novel benzofuran derivatives were synthesized and evaluated for their efficacy in reducing inflammation in vivo using rat paw edema assays .

- Anticancer Properties: Preliminary studies have shown that derivatives of benzofuran can induce apoptosis in cancer cells, suggesting potential use in cancer therapy .

Biology

The interactions of benzofuran derivatives with biological macromolecules are of considerable interest. The compound's ability to interact with enzymes and receptors makes it a candidate for further biological evaluation.

Case Study:

- A study highlighted the interaction of benzofuran derivatives with human cancer cells, showcasing their cytotoxic properties against various cancer types .

Materials Science

Benzofuran-based compounds are being explored for their applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs) .

Applications:

- The unique electronic properties of benzofuran derivatives make them suitable for use in organic electronics, where they can enhance the performance of electronic devices due to their charge transport capabilities .

Pharmacology

The pharmacological potential of benzofuran derivatives extends to antimicrobial and anti-inflammatory activities.

Research Insights:

- Studies have indicated that these compounds may possess antimicrobial properties effective against various pathogens, making them candidates for new antibiotic therapies .

- Additionally, their anti-inflammatory effects have been documented, supporting their use in treating inflammatory diseases .

Summary of Applications

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Potential drug candidates for cancer and inflammation |

| Biology | Cytotoxic effects on cancer cells |

| Materials Science | Use in organic semiconductors and OLEDs |

| Pharmacology | Antimicrobial and anti-inflammatory activities |

Mechanism of Action

The mechanism of action of Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and its analogs:

Key Observations:

- Molecular Weight : The target compound has the lowest molecular weight (311.4), favoring better membrane permeability compared to bulkier analogs like the oxadiazole derivative (398.5).

- Substituent Complexity: Piperazine-based analogs (e.g., hydrochloride salt in ) exhibit higher solubility but increased molecular weight.

- Lipophilicity : The thiophen-3-yl group in the target compound balances lipophilicity, whereas the (4-methoxyphenylthio)methyl group adds polarity, which may reduce blood-brain barrier penetration.

Antimycobacterial Activity:

A structurally related compound, (5-(4-((2,4-dinitrophenyl)sulphonyl)piperazin-1-yl)benzofuran-2-yl)(piperidin-1-yl)methanone, demonstrated inhibitory activity against Mycobacterium tuberculosis H37Rv. While the target compound’s activity remains unstudied, its simpler substituent (thiophen-3-yl vs.

Receptor Binding Insights:

Studies on cannabinoid analogs suggest that substituent chain length and heterocyclic groups critically influence receptor affinity. For example, pyrrole-derived cannabinoids with short side chains showed reduced activity, whereas optimal chains (4–6 carbons) enhanced potency. By analogy, the thiophen-3-yl group in the target compound may serve as a compact, bioisosteric replacement for bulkier substituents, preserving activity while minimizing molecular weight.

Biological Activity

Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by the fusion of benzofuran, thiophene, and piperidine rings. The synthesis typically involves multi-step organic reactions:

- Formation of the Benzofuran Ring : Synthesized through cyclization of 2-hydroxybenzaldehyde.

- Formation of the Thiophene Ring : Achieved via the Gewald reaction, involving a ketone, elemental sulfur, and a nitrile.

- Formation of the Piperidine Ring : Can be synthesized through hydrogenation of pyridine or cyclization of 1,5-diaminopentane.

Antimicrobial Properties

Benzofuran derivatives have shown promise as antimicrobial agents. Research indicates that compounds with a benzofuran scaffold exhibit significant activity against various pathogens, including Mycobacterium tuberculosis and other bacteria. For instance, certain benzofuran derivatives demonstrated low cytotoxicity alongside potent antimycobacterial activity (IC90 < 0.60 μM) .

Anticancer Activity

This compound has been evaluated for its anticancer properties. A series of related compounds were tested against human ovarian cancer cell lines, revealing IC50 values as low as 11 μM for the most active derivatives . The presence of specific substituents on the benzofuran ring was found to enhance anticancer activity significantly.

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of benzofuran derivatives. Compounds have been shown to inhibit key enzymes involved in inflammatory processes, such as 5-lipoxygenase, which is crucial for leukotriene biosynthesis .

Case Study 1: Antimycobacterial Activity

A study investigated a series of benzofuran derivatives for their activity against M. tuberculosis. Among these, a compound featuring a methoxy group at the C-2 position exhibited an MIC value of 3.12 μg/mL, indicating strong antimycobacterial properties with minimal toxicity towards mammalian cells .

Case Study 2: Anticancer Screening

In another study focusing on anticancer activity, a derivative with a specific substitution pattern was identified as having an IC50 value of 12 μM against ovarian cancer cells. This study suggests that modifications on the benzofuran scaffold can lead to significant variations in biological activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Type | Example Compounds | Notable Activities |

|---|---|---|

| Benzofuran Derivatives | Psoralen, Angelicin | Antimicrobial, anticancer |

| Thiophene Derivatives | Suprofen, Articaine | Analgesic, anti-inflammatory |

| Piperidine Derivatives | Piperine, Raloxifene | Anticancer, neuroprotective |

The combination of these three distinct heterocyclic rings in this compound may confer unique biological properties not observed in simpler derivatives.

Q & A

Q. What are the common synthesis pathways for Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone?

The synthesis typically involves multi-step procedures starting with furan derivatives and piperidine intermediates. Key steps include:

- Coupling reactions : Reacting benzofuran-2-carbonyl chloride with 4-(thiophen-3-yl)piperidine under basic conditions (e.g., sodium hydride) in solvents like methanol or dichloromethane .

- Temperature control : Reactions often require heating (40–80°C) to enhance kinetics, with yields optimized via iterative purification (e.g., column chromatography with n-hexane/EtOAC gradients) .

- Inert atmosphere : Use of nitrogen/argon to prevent oxidation of thiophene and furan moieties .

Q. How is the structure of this compound confirmed?

Structural validation employs:

- NMR spectroscopy : H and C NMR identify proton/carbon environments (e.g., thiophene protons at δ 6.8–7.2 ppm, piperidine carbons at δ 40–55 ppm) .

- HPLC analysis : Purity assessment (e.g., >95% peak area at 254 nm) and retention time consistency (e.g., 11–13 minutes) .

- Elemental analysis : Matching calculated/observed C, H, N percentages (e.g., ±0.3% deviation) .

Q. What key structural features influence the compound’s reactivity?

- Heterocyclic motifs : The furan (oxygen-containing) and thiophene (sulfur-containing) rings enhance π-π stacking and electronic interactions .

- Piperidine amide linkage : The carbonyl group adjacent to the nitrogen enables hydrogen bonding and nucleophilic substitution .

- Substituent effects : Thiophen-3-yl at the piperidine 4-position introduces steric bulk, impacting receptor binding .

Advanced Research Questions

Q. What strategies optimize synthesis yields for this compound?

Yield optimization (8–84% in related analogs ) involves:

- Solvent selection : Polar aprotic solvents (DMF, THF) improve reaction homogeneity .

- Catalyst screening : Transition metals (e.g., Pd for cross-couplings) or organocatalysts for stereochemical control .

- Stepwise purification : Gradient column chromatography (e.g., n-hexane/EtOAc 7:3 to 5:5) isolates intermediates .

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved?

- Multi-technique validation : Cross-check H NMR with C NMR and DEPT-135 to resolve overlapping signals .

- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts for ambiguous peaks .

- Isotopic labeling : H or C-labeled analogs clarify exchangeable protons or dynamic effects .

Q. How to address discrepancies in biological activity assays?

- Receptor selectivity profiling : Compare binding affinities across related receptors (e.g., 5-HT3 vs. dopamine D2) using radioligand assays .

- Metabolite analysis : LC-MS/MS identifies degradation products that may interfere with activity .

- Structural analogs : Test derivatives (e.g., pyridine-for-thiophene substitutions) to isolate pharmacophore contributions .

Q. What computational approaches model interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses (e.g., piperidine nitrogen forming H-bonds with receptor residues) .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC values for activity prediction .

Q. Key Data from Literature

| Parameter | Example Values | Source |

|---|---|---|

| Synthesis Yields | 8% (low), 78–84% (optimized) | |

| HPLC Retention Time | 11.3–13.0 minutes | |

| Elemental Analysis (C, H, N) | Calculated: C71.67%, H5.35%, N12.38% | |

| IC (Anticancer) | 0.037–0.09 µg/mL (related analogs) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.